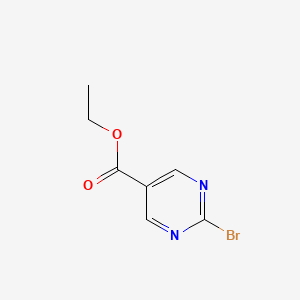

Ethyl 2-bromopyrimidine-5-carboxylate

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Organic Synthesis

Pyrimidine derivatives are a cornerstone of modern organic and medicinal chemistry due to their wide-ranging biological activities and versatile chemical nature. gsconlinepress.comresearchgate.net The pyrimidine nucleus is a fundamental component of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. gsconlinepress.com This biological prevalence has inspired chemists to explore pyrimidine scaffolds for therapeutic applications.

Consequently, these derivatives are integral to the structure of numerous biologically active substances, including antibiotics, and agents that are anti-inflammatory, anti-tumor, anti-HIV, and antifungal. researchgate.net Their broad utility stems from the pyrimidine ring's ability to be readily modified at multiple positions, allowing for the fine-tuning of structural and electronic properties to achieve desired biological effects. gsconlinepress.com In drug discovery, pyrimidine-based compounds have been developed as anticancer agents, with early examples like 5-fluorouracil (B62378) interfering with DNA synthesis in malignant tumors. gsconlinepress.com The adaptability of the pyrimidine core makes it a privileged scaffold in the synthesis of novel pharmaceuticals and agrochemicals. researchgate.net

Overview of Halogenated Pyrimidine Carboxylates as Versatile Building Blocks

Halogenated pyrimidines are highly valued as precursors for creating more complex, functionalized molecules. mdpi.com The presence of a halogen, such as the bromine atom in Ethyl 2-bromopyrimidine-5-carboxylate, provides a reactive site for various transformations. Specifically, halogens on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amine, oxygen, or sulfur nucleophiles. mdpi.comnih.gov

Furthermore, the bromine substituent is instrumental in facilitating metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. The carboxylate group, an ester in this case, offers additional synthetic possibilities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals. The combination of a reactive halogen and a modifiable ester group on a single pyrimidine ring makes compounds like this compound powerful and versatile building blocks for synthesizing diverse libraries of compounds for biological screening.

Scope of Academic Research on this compound and its Analogues

Academic and industrial research has utilized this compound as a key intermediate in the synthesis of targeted, biologically active molecules. Its specific substitution pattern allows for the precise construction of complex compounds designed to interact with specific biological targets.

Notable research applications include:

Hormone Receptor Modulators : In a patent for novel hormone receptor modulators intended for treating metabolic conditions, this compound was used as a reactant. It was reacted with an amine-containing core structure to synthesize more complex molecules designed to modulate the farnesoid X receptor (FXR), which is implicated in a range of metabolic diseases. google.com

Bacterial Gyrase/ParE Inhibitors : Researchers developing new antibiotics against drug-resistant bacteria have employed this compound in their synthetic strategy. The compound was used as a starting material to prepare a series of pyrrolamide-type inhibitors targeting the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential for bacterial DNA replication. nih.gov

Histone Deacetylase (HDAC) Inhibitors : In the design and synthesis of potential new cancer therapeutics, this compound was reacted with other intermediates to produce novel histone deacetylase inhibitors. lookchem.com HDAC inhibitors are a class of compounds investigated for their potential to alter gene expression and induce cell death in cancer cells.

These examples underscore the compound's role as a valuable starting material in medicinal chemistry, enabling the synthesis of sophisticated molecules for investigating and potentially treating a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromopyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHCQFHFHCFRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Bromopyrimidine 5 Carboxylate

Electrophilic and Nucleophilic Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in Ethyl 2-bromopyrimidine-5-carboxylate is electron-deficient due to the presence of two nitrogen atoms. This electronic nature deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), especially at positions 2, 4, and 6, which are ortho and para to the ring nitrogens. The bromine atom at the C-2 position is an excellent leaving group, making this site the primary target for nucleophilic attack.

Nucleophilic Displacement of the Bromine Atom at C-2 Position

The C-Br bond at the C-2 position is the most reactive site for nucleophilic displacement. This reactivity is foundational for introducing a wide range of functional groups onto the pyrimidine core.

The introduction of nitrogen-based nucleophiles is a crucial transformation. This can be achieved through classical SNAr mechanisms or, more commonly, through transition-metal-catalyzed cross-coupling reactions which allow for the formation of C-N bonds under milder conditions with a broader substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It involves the reaction of a 2-bromopyrimidine (B22483) derivative with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For instance, 2-bromo-6-methylpyridine (B113505) has been successfully coupled with (+/-)-trans-1,2-diaminocyclohexane using a catalyst system of [Pd₂(dba)₃] and (±)-BINAP with NaOBuᵗ as the base in toluene. libretexts.org This methodology is broadly applicable to substrates like this compound.

Goldberg Reaction: An alternative, copper-catalyzed method for C-N bond formation is the Goldberg reaction. This reaction is particularly economical for coupling aryl halides with amides and amines. A modern protocol for the amination of 2-bromopyridine (B144113) utilizes copper iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand and a base such as K₂CO₃. This system has proven effective for multigram-scale reactions, affording high yields of the corresponding 2-aminopyridine (B139424) derivatives.

| Amination Method | Catalyst/Ligand | Base | Typical Substrates |

| Buchwald-Hartwig | Palladium complexes (e.g., [Pd₂(dba)₃]) / Phosphine ligands (e.g., BINAP) | Strong bases (e.g., NaOBuᵗ) | Primary and secondary amines, anilines |

| Goldberg | Copper Iodide (CuI) / 1,10-phenanthroline | Weaker bases (e.g., K₂CO₃, K₃PO₄) | Amides, primary and secondary amines |

Beyond nitrogen nucleophiles, the bromine atom at C-2 can be displaced by other heteroatoms, such as oxygen and sulfur, to generate a diverse array of derivatives. These reactions typically proceed via the SNAr mechanism.

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the bromide to form 2-alkoxy- and 2-aryloxypyrimidines, respectively. These reactions are often carried out by treating the 2-bromopyrimidine substrate with the corresponding alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the nucleophilic alkoxide in situ.

Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles and react readily with 2-bromopyrimidines. libretexts.org Sulfur is a more powerful nucleophile than oxygen in this context. libretexts.org The reaction of 2-halopyridines with a broad range of thiols can proceed under mild, room temperature conditions to yield 2-thiopyridine derivatives. chemrxiv.org In some cases, these reactions can be promoted simply by water, avoiding the need for catalysts or bases. researchgate.net

Reactivity of the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)

The ethyl carboxylate group at the C-5 position offers another handle for chemical modification, independent of the reactions at the C-2 position.

| Reaction | Reagents | Product | Notes |

| Hydrolysis | Aqueous base (e.g., NaOH, K₂CO₃) or acid (e.g., HCl) | Pyrimidine-5-carboxylic acid | Converts the ester to a carboxylic acid. |

| Transesterification | Alcohol (R'OH), acid or base catalyst | New ester (pyrimidine-5-carboxylate-R') | Exchanges the ethyl group for a different alkyl group. |

| Reduction | Strong reducing agents (e.g., LiAlH₄, DIBAL-H) | (5-(Hydroxymethyl)pyrimidin-2-yl)methanol or 2-bromo-5-(hydroxymethyl)pyrimidine | Reduces the ester to a primary alcohol. |

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (like NaOH or LiOH) followed by acidic workup. Microwave-assisted hydrolysis using potassium carbonate in ethanol (B145695) has also been shown to be an effective and greener method for converting esters to their corresponding carboxylates.

Transesterification: This process involves converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgchemguide.co.uk This reaction converts the ethyl ester to a hydroxymethyl group. If the bromine at C-2 is still present, it may also be reduced depending on the reaction conditions. Using a milder reagent like diisobutylaluminum hydride (DIBAL-H), especially at low temperatures, can sometimes allow for the partial reduction of the ester to an aldehyde. libretexts.org

Cross-Coupling Chemistry of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, using the C-2 bromine as a handle for functionalization.

Suzuki-Miyaura Cross-Coupling Reactions for C-2 Functionalization

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species (like a boronic acid or ester) with an organic halide. researchgate.net This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine ring to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

A variety of aryl and heteroaryl boronic acids can be coupled at the C-2 position of bromopyrimidine substrates. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table of Suzuki-Miyaura Reaction Conditions for Bromo-Heterocycles

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromo-1H-imidazo[4,5-b]pyrazine | Various Aryl Boronic Acids | (A-taphos)₂PdCl₂ | CsF | DME/H₂O | Good to Excellent |

| 2-Bromopyridine derivative | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphite ligand | KF | Dioxane | 74-91% nih.gov |

| 5-Bromopyrimidine (B23866) | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphite ligand | KF | Dioxane | 91% nih.gov |

These examples demonstrate the high efficiency and broad applicability of the Suzuki-Miyaura reaction for the C-2 functionalization of this compound, enabling the synthesis of a wide range of 2-aryl and 2-heteroaryl pyrimidine derivatives.

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.org

For substrates like this compound, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. The Sonogashira coupling provides a direct route to introduce alkynyl substituents at the 2-position of the pyrimidine ring, leading to the formation of 2-alkynylpyrimidine derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and molecules with potential applications in materials science and pharmaceuticals. libretexts.org

The efficiency of the Sonogashira coupling on pyrimidine substrates can be influenced by the choice of catalyst, base, and reaction conditions. Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) or palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) are commonly used catalysts, with copper(I) iodide (CuI) as the co-catalyst. wordpress.com The base, typically an amine like triethylamine (B128534) or diethylamine, serves to neutralize the hydrogen halide byproduct and also acts as a solvent. wikipedia.org For challenging substrates, such as diaminopyrimidines, specific conditions like using PdCl2(dppf) as a catalyst in THF with triethylamine have been found to be superior. wordpress.com It is noted that the addition of excess copper salt can promote side-reactions and should be carefully controlled. wordpress.com

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Base/Solvent | Conditions | Product Type | Yield | Reference |

| 5-Bromo-2-benzylamino-4-ethylaminopyrimidine | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂, CuI | Triethylamine / THF | 60°C, 20h | 5-(Hex-1-yn-1-yl)-substituted pyrimidine | 90% | wordpress.com |

| 5-Bromo-2,4-diaminopyrimidine derivative | Phenylacetylene | PdCl₂(dppf)·CH₂Cl₂, CuI | Triethylamine / THF | 60°C, 24h | 5-(Phenylethynyl)-substituted pyrimidine | >80% | wordpress.com |

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium(0) complex, Copper(I) salt | Amine (e.g., Et₃N) | Room Temperature | Arylalkyne or Conjugated enyne | General | wikipedia.orglibretexts.org |

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions are copper-catalyzed transformations that form carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. organic-chemistry.orgresearchgate.net These reactions are particularly useful for the arylation of amines, phenols, and thiols with aryl halides. nih.gov In the context of this compound, the Ullmann reaction offers a pathway to introduce nucleophiles at the 2-position of the pyrimidine ring.

The classic Ullmann condensation requires harsh conditions, including high temperatures (often around 200 °C) and stoichiometric amounts of copper. organic-chemistry.org However, significant advancements have led to the development of milder, ligand-assisted catalytic systems. The use of ligands such as amino acids, 1,10-phenanthroline, or N,N-dimethylglycine can significantly lower the reaction temperature and catalyst loading. researchgate.net

For instance, a CuCl-catalyzed Ullmann-type C-N cross-coupling has been developed for synthesizing N-heteroarylcarbazoles from carbazoles and 2-bromopyridine derivatives, using 1-methyl-imidazole as a ligand and t-BuOLi as the base. acs.org Such systems, noted for their low cost and high yields, could be adapted for the N-arylation of various amines with this compound. acs.org Similarly, the development of catalytic systems for the coupling of aryl halides with N-heterocycles and alkylamines, often employing ligands like acylhydrazines, demonstrates the broad applicability of this reaction. nih.gov

| Substrate | Nucleophile | Catalyst System | Ligand | Base | Solvent | Product Type | Reference |

| 2-Bromopyridine derivatives | Carbazoles | CuCl | 1-Methyl-imidazole | t-BuOLi | N/A | N-Heteroarylcarbazoles | acs.org |

| Aryl Halides | N-Heterocycles, Alkylamines | CuI | Acylhydrazine (L33) | N/A | N/A | N-Aryl heterocycles | nih.gov |

| Aryl Halides | Amines | CuI | Pyrrole-2-carbohydrazide (L32) | N/A | Water | N-Arylamines | nih.gov |

| 2,x-Dihalopyridines | Phenols | CuI | TMEDA | N/A | N/A | 2-Aryloxypyridines | nih.gov |

Stille Coupling and Other Organometallic Transformations

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction is renowned for its tolerance of a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org

For this compound, the Stille coupling allows for the introduction of various organic groups (alkyl, vinyl, aryl, etc.) at the 2-position by reacting it with an appropriate organostannane of the type R-Sn(Alkyl)₃. The generally accepted mechanism involves a catalytic cycle of oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of a ligand. harvard.edu Additives like copper(I) iodide can accelerate the reaction rate, which is attributed to the scavenging of free ligands that might inhibit the rate-limiting transmetalation step. harvard.edu The main drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org

| Substrate (Halide) | Organostannane | Catalyst | Additives/Ligands | Solvent | Conditions | Product Type | Reference |

| Aryl Iodide | N-Boc-2-(tributylstannyl)pyrrole | Pd₂(dba)₃ | AsPh₃, CuI | DMF | 60°C | 2-Arylpyrrole derivative | harvard.edu |

| Aryl Bromide | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | CuI | DMF | 80°C | Biaryl derivative | harvard.edu |

| Aryl Chloride | Vinyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | None | DMF | 95°C | Aryl-vinyl derivative | harvard.edu |

Annulation and Ring-Forming Reactions Involving this compound Derivatives

Derivatives of this compound serve as versatile precursors for the synthesis of fused heterocyclic systems through annulation and ring-forming reactions. These reactions are critical for constructing complex polycyclic molecules with significant biological and material properties.

Intramolecular Cyclization Pathways

Intramolecular cyclization involves the formation of a new ring from a single molecule containing all the necessary atoms. Derivatives of this compound can be functionalized, for example, via the coupling reactions described previously, to introduce a side chain capable of cyclizing onto the pyrimidine ring or an adjacent position.

For example, a substituent introduced at the 2-position could contain a nucleophilic group that subsequently attacks the C4 or C6 position of the pyrimidine ring, or even the ester group at C5, leading to the formation of a new fused ring. The reaction pathways are often dictated by the nature of the substituents, the length of the linker, and the reaction conditions (e.g., presence of a base or catalyst). rsc.org Such cyclizations can be a key step in the synthesis of complex natural products and other target molecules.

Intermolecular Annulation to Form Fused Heterocycles (e.g., Thiazolopyrimidines, Imidazolopyrimidines)

Intermolecular annulation involves the reaction of two or more separate molecules to form a new ring system. This is a common strategy for building fused heterocycles like thiazolopyrimidines and imidazolopyrimidines from pyrimidine precursors. nih.gov

Thiazolopyrimidines: The synthesis of thiazolo[3,2-a]pyrimidines often starts with a pyrimidine-2-thione derivative. This thione can be prepared from a corresponding 2-halopyrimidine. The pyrimidine-2-thione is then reacted with an α-halocarbonyl compound, such as ethyl chloroacetate (B1199739) or chloroacetyl chloride, which alkylates the sulfur atom. mdpi.com The resulting intermediate can then undergo intramolecular cyclization, often promoted by heat or acid (like polyphosphoric acid), to form the fused thiazolopyrimidine ring system. nih.gov This approach allows for the creation of a diverse range of substituted thiazolopyrimidines, which are of interest for their potential biological activities. mdpi.comresearchgate.net

Imidazolopyrimidines: The synthesis of imidazo[1,2-a]pyrimidines typically involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone or a related two-carbon electrophile. nih.gov For example, reacting 2-aminopyridine with ethyl bromopyruvate is a typical procedure to generate the core structure, which can then be further modified. nih.gov The initial step is an N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group of the side chain to form the fused imidazole (B134444) ring. This method provides a direct route to the biologically relevant imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.gov

| Fused System | Pyrimidine Precursor | Reagent(s) | Key Steps | Conditions | Reference |

| Thiazolo[3,2-a]pyrimidine | 1,2,3,4-tetrahydropyrimidine-2-thione | Ethyl chloroacetate | S-alkylation, intramolecular cyclization | Heat (120°C), no solvent | mdpi.com |

| Thiazolo[3,2-a]pyrimidine | 2-Phenacylthio-dihydropyrimidine | Polyphosphoric acid | Intramolecular cyclization | Heat (110°C) | nih.gov |

| Thiazolo[3,2-a]pyrimidine | 4-Aryl-2-mercaptopyrimidine | Chloroacetyl chloride, Chloroacetonitrile | S-alkylation, cyclization | N/A | |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Ethyl bromopyruvate | Condensation, cyclization | N/A | nih.gov |

| Fused N-Heterocycles | N-Alkylquinolinium bromide | N-Ethylaniline, Paraformaldehyde | Reductive annulation | Ru(II) catalyst, 55°C | nih.govnih.gov |

Positional Isomerization and Regioselective Transformations of Halopyrimidines

Halopyrimidines, including this compound, can undergo transformations where the position of the halogen or the regioselectivity of a reaction is a key consideration. While direct positional isomerization of a halogen on an aromatic ring is uncommon without significant structural rearrangement or harsh conditions, regioselective transformations are central to their synthetic utility.

The reactivity of the different positions on the pyrimidine ring is heavily influenced by the electronic effects of the ring nitrogen atoms and the existing substituents. The nitrogen atoms are electron-withdrawing, making the carbon atoms (C2, C4, C6) electron-deficient and susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present. The bromine atom at the C2 position of this compound is highly activated towards nucleophilic substitution and organometallic cross-coupling reactions.

Regioselectivity becomes crucial when multiple reactive sites are present. For example, in dihalopyrimidines, the relative reactivity of the halogens often allows for selective sequential functionalization. In the context of remote functionalization, a catalyst can mediate the isomerization of a double bond in a side chain, followed by a regioselective addition of a nucleophile to a specific, unactivated position along that chain. nih.govescholarship.org While this applies to side chains, the principle of controlling reactivity at one position over another is fundamental. For this compound, the primary regioselectivity issue is directing reactions to the C2 position (via the bromo group) versus other positions on the ring (C4, C6) which could potentially be activated for other transformations like C-H functionalization under specific catalytic conditions.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 Bromopyrimidine 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and electronic environment can be constructed.

The ¹H NMR spectrum of Ethyl 2-bromopyrimidine-5-carboxylate provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by two distinct signals for the aromatic pyrimidine (B1678525) protons and two signals corresponding to the ethyl ester group.

The pyrimidine ring protons, located at positions 4 and 6, appear as singlets in the downfield region of the spectrum. The significant downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring. The proton at the C6 position is expected to be slightly more downfield than the C4 proton due to the cumulative electron-withdrawing effects of the adjacent nitrogen and the bromine atom at C5.

The ethyl group protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons are adjacent to three equivalent methyl (-CH₃) protons, resulting in a quartet (n+1 = 3+1 = 4). Conversely, the methyl protons are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3). The methylene quartet appears more downfield than the methyl triplet because of the deshielding influence of the adjacent oxygen atom of the ester group.

Table 1: Expected ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyrimidine) | ~9.15 | Singlet (s) | N/A |

| H-4 (Pyrimidine) | ~8.90 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~4.45 | Quartet (q) | ~7.1 |

Note: Data are representative values based on analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum for this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms.

The carbonyl carbon (C=O) of the ester group typically appears furthest downfield, a characteristic feature of sp²-hybridized carbons bonded to two oxygen atoms. The pyrimidine ring carbons (C2, C4, C5, and C6) resonate in the aromatic region. The carbon atom bearing the bromine (C2) is significantly influenced by the halogen's electronegativity and is expected to be found at a distinct chemical shift. The C5 carbon, also attached to bromine, will appear at a lower field compared to unsubstituted pyrimidine carbons. The remaining pyrimidine carbons, C4 and C6, are deshielded by the ring nitrogens. The two carbons of the ethyl group (-OCH₂) and (-CH₃) are found in the upfield region, with the methylene carbon appearing more downfield due to its proximity to the ester oxygen.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~163.0 |

| C-2 (C-Br) | ~160.0 |

| C-6 | ~159.5 |

| C-4 | ~157.0 |

| C-5 | ~120.0 |

| -OCH₂CH₃ | ~63.0 |

Note: Data are representative values based on analysis of similar structures and known substituent effects on pyrimidine rings.

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the ethyl group protons. A cross-peak would be observed between the methylene quartet (~4.45 ppm) and the methyl triplet (~1.40 ppm), definitively establishing the ethyl fragment's presence and connectivity. No other correlations would be expected, as the pyrimidine protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. Expected correlations would include:

The pyrimidine proton at ~9.15 ppm with the C6 carbon at ~159.5 ppm.

The pyrimidine proton at ~8.90 ppm with the C4 carbon at ~157.0 ppm.

The methylene protons at ~4.45 ppm with the methylene carbon at ~63.0 ppm.

The methyl protons at ~1.40 ppm with the methyl carbon at ~14.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, providing crucial information about the assembly of molecular fragments. Key expected correlations for this compound would include a correlation between the methylene protons (~4.45 ppm) and the ester carbonyl carbon (~163.0 ppm), confirming the ester linkage.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. The aromatic C-H stretching vibrations of the pyrimidine ring appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ contains several bands corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring. The C-O stretching vibrations of the ester group are typically found in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers in the fingerprint region.

Table 3: Key FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3100 | Medium | C-H Stretch | Pyrimidine Ring |

| ~2980 | Medium | Asymmetric C-H Stretch | -CH₃ |

| ~2940 | Medium | Asymmetric C-H Stretch | -CH₂- |

| ~1730 | Strong, Sharp | C=O Stretch | Ester |

| ~1570, 1470 | Medium-Strong | C=N, C=C Ring Stretches | Pyrimidine Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Ester |

| ~1100 | Strong | Symmetric C-O-C Stretch | Ester |

Note: Data are representative values based on characteristic group frequencies.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, providing information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the pyrimidine ring's symmetric "breathing" modes, which are often weak in the IR spectrum. The C=C and C=N stretching vibrations of the ring would also be prominent. In contrast to its strong IR absorption, the carbonyl (C=O) stretch is typically weak in the Raman spectrum. The C-Br stretch, involving a heavy atom, often gives a strong and characteristic Raman signal at a low frequency.

Table 4: Expected FT-Raman Shifts and Assignments for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2940 | Strong | Aliphatic C-H Stretch |

| ~1570 | Strong | Pyrimidine Ring Stretch |

| ~1000 | Very Strong | Symmetric Ring Breathing |

Note: Intensities are relative and based on general principles of Raman spectroscopy for the given functional groups.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental data from Ultraviolet-Visible (UV-Vis) spectroscopy for this compound has been reported in the surveyed scientific literature. This type of analysis would provide valuable information regarding the electronic transitions within the molecule, specifically the absorption of ultraviolet and visible light by its chromophoric pyrimidine ring system. Such data is crucial for understanding the compound's electronic structure and potential applications in materials science and photochemistry.

X-ray Diffraction Studies for Solid-State Structure

Comprehensive solid-state structural analysis of this compound using X-ray diffraction techniques has not been documented in publicly accessible research. The following subsections outline the type of information that would be derived from such studies, were the data available.

Single-Crystal X-ray Diffraction for Molecular Geometry

Detailed information on the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles for this compound, is not available. Single-crystal X-ray diffraction is the definitive method for determining the exact molecular geometry of a crystalline solid. This analysis would confirm the planarity of the pyrimidine ring and the conformation of the ethyl carboxylate substituent relative to the ring. In the absence of experimental data, a representative table for such findings remains unpopulated.

Table 1: Selected Bond Lengths and Angles for this compound (Data Not Available)

| Parameter | Value |

| Bond Lengths (Å) | |

| Br–C(2) | Data Not Available |

| C(5)–C(7) | Data Not Available |

| O(1)–C(7) | Data Not Available |

| O(2)–C(7) | Data Not Available |

| Bond Angles (°) ** | |

| N(1)–C(2)–Br | Data Not Available |

| C(4)–C(5)–C(7) | Data Not Available |

| O(1)–C(7)–O(2) | Data Not Available |

| Torsion Angles (°) ** | |

| C(6)–C(5)–C(7)–O(1) | Data Not Available |

| C(5)–C(7)–O(2)–C(8) | Data Not Available |

This table is for illustrative purposes only. The values are not based on experimental results.

Crystal Packing Analysis and Intermolecular Interactions

Without a determined crystal structure, an analysis of the crystal packing and the nature of intermolecular interactions for this compound cannot be conducted. Such an analysis would identify and characterize non-covalent interactions, such as halogen bonds (involving the bromine atom), hydrogen bonds, and π-π stacking interactions, which govern the supramolecular assembly of the molecules in the solid state. These interactions are fundamental to the material's physical properties, including its melting point, solubility, and polymorphism.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Table 2: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for this compound (Data Not Available)

| Interaction Type | Contribution (%) |

| H···H | Data Not Available |

| Br···H/H···Br | Data Not Available |

| O···H/H···O | Data Not Available |

| C···H/H···C | Data Not Available |

| N···H/H···N | Data Not Available |

| Br···C/C···Br | Data Not Available |

| Other | Data Not Available |

This table is for illustrative purposes only and does not represent experimental findings.

Computational and Theoretical Studies on Ethyl 2 Bromopyrimidine 5 Carboxylate and Its Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for examining the properties of molecular systems. By calculating the electron density, DFT methods can predict various molecular attributes, offering a balance between computational cost and accuracy. For Ethyl 2-bromopyrimidine-5-carboxylate and its related structures, DFT at levels such as B3LYP with basis sets like 6-311++G(d,p) or 6–311+G(d,p) is commonly employed to elucidate their characteristics. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogues of this compound, DFT calculations are used to refine structural parameters like bond lengths and angles. nih.govresearchgate.net These theoretical values are often compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.net For instance, in a study of Ethyl 5-amino-2-bromoisonicotinate, the molecular structure was optimized using DFT at the B3LYP/6–311+G(d,p) level, and the resulting parameters showed good correlation with single-crystal X-ray diffraction data. nih.gov Small deviations between theoretical (gas phase) and experimental (solid phase) results are typically attributed to the different physical states. nih.gov

Conformational analysis, often performed using Potential Energy Surface (PES) scans, investigates the different spatial arrangements (conformers) of a molecule and their corresponding energies. nih.gov This is particularly important for flexible parts of the molecule, such as the ethyl ester group. By rotating specific dihedral angles, researchers can identify the lowest-energy (most stable) conformer. nih.gov For example, the analysis of an analogue, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, involved rotating dihedral angles to identify the minimum energy conformer in both gas and solvent phases. nih.gov

Below is a table summarizing representative optimized structural parameters for an analogue, demonstrating the comparison between theoretical and experimental data.

| Parameter | Theoretical (DFT) | Experimental (XRD) |

| Bond Lengths (Å) | ||

| C-Br | 1.895 | 1.901 |

| N1-C2 | 1.335 | 1.340 |

| C5-C6 (ester) | 1.490 | 1.495 |

| **Bond Angles (°) ** | ||

| C4-C5-C6 | 119.5 | 119.8 |

| N1-C6-N3 | 122.0 | 121.7 |

| Data presented is representative for analogous pyrimidine (B1678525) structures and serves for illustrative purposes. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.govresearchgate.net

The HOMO-LUMO gap can be calculated using DFT methods and can also be correlated with experimental data from UV-Vis spectroscopy, as the gap generally corresponds to the lowest energy electronic excitation possible in the molecule. schrodinger.com For pyrimidine derivatives, these calculations provide insights into their electronic behavior. For example, the calculated HOMO-LUMO energy gap for Ethyl 5-amino-2-bromoisonicotinate was determined to be 4.0931 eV. nih.gov Another analogue, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, was found to have a minimal HOMO-LUMO energy gap of 4.6255 eV, suggesting it is more reactive. nih.gov

The following table presents FMO data for analogues of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Ethyl 5-amino-2-bromoisonicotinate | -6.2700 | -2.1769 | 4.0931 | nih.gov |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | Not specified | Not specified | 4.6255 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. researchgate.net Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red (negative potential), while electron-deficient areas, prone to nucleophilic attack, are colored blue (positive potential). researchgate.netresearchgate.net Green and yellow areas represent intermediate potential.

For pyrimidine derivatives, MEP maps identify the most reactive sites. In Ethyl 5-amino-2-bromoisonicotinate, the MEP was generated to identify the active sites within the molecule. nih.gov The negative potential regions are generally localized over electronegative atoms like oxygen and nitrogen, indicating them as sites for electrophilic interaction. nih.gov Conversely, positive potential is often found around hydrogen atoms. researchgate.net This analysis provides a clear picture of where the molecule is most likely to interact with other chemical species. mdpi.com

Understanding the noncovalent interactions that govern how molecules interact with each other in the solid state is crucial. The total interaction energy between molecular pairs in a crystal can be calculated and decomposed into four key components:

Coulombic (Electrostatic) Energy (Eele): Arises from the interaction of the static charge distributions of the molecules.

Polarization Energy (Epol): Results from the distortion of a molecule's charge distribution by the electric field of another molecule.

Dispersion Energy (Edis): A quantum mechanical effect arising from correlated fluctuations in electron clouds.

Repulsion Energy (Erep): The short-range Pauli repulsion that prevents molecules from collapsing into each other.

For the analogue Ethyl 5-amino-2-bromoisonicotinate, the net interaction energies were calculated, showing that the dispersion component was the most significant attractive force, while the total interaction energy was a balance of all these contributions. nih.gov

The table below shows the decomposed interaction energies for a molecular pair of an analogue.

| Energy Component | Value (kJ mol-1) |

| Coulombic (Eele) | 59.2 |

| Polarization (Epol) | 15.5 |

| Dispersion (Edis) | 140.3 |

| Repulsion (Erep) | 107.2 |

| Total Interaction Energy (Etot) | 128.8 |

| Data from a study on Ethyl 5-amino-2-bromoisonicotinate. nih.gov |

Energy Decomposition Analysis (EDA) is a sophisticated computational method that partitions the total interaction energy between molecular fragments into physically meaningful terms. escholarship.orgrsc.org This provides a deeper understanding of the nature of chemical bonds and noncovalent interactions. researchgate.net An EDA can separate the interaction energy (ΔEINT) into components such as:

Pauli Repulsion (ΔEPauli): The destabilizing interaction between occupied orbitals of the fragments. researchgate.net

Electrostatic Interaction (ΔEes): The classical Coulombic interaction between the unperturbed charge distributions of the fragments. researchgate.net

Orbital Interaction (ΔEorb)/Polarization (ΔEpol): The stabilizing energy from the mixing of occupied and unoccupied orbitals, which includes polarization and charge transfer. researchgate.netresearchgate.net

Dispersion Interaction (ΔEdisp): The attractive energy arising from electron correlation. researchgate.net

EDA schemes are particularly useful for analyzing intramolecular noncovalent interactions, such as hydrogen bonds or π-π stacking within a single molecule, by computationally dividing the molecule into interacting fragments. researchgate.netsciengine.com This analysis reveals the dominant forces responsible for maintaining the molecule's specific conformation.

The Electron Localization Function (ELF) is a tool derived from the quantum mechanical wave function that provides a measure of electron localization in a molecule. aps.org It is used to understand the nature of chemical bonding. aps.org The ELF value is scaled between 0 and 1:

ELF values close to 1: Indicate a high degree of electron localization, typical of covalent bonds and lone pairs.

ELF values around 0.5: Represent a situation similar to a uniform electron gas, characteristic of metallic bonding. aps.org

ELF values close to 0: Are found in regions of low electron density.

In computational studies of pyrimidine analogues like Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, ELF analysis is used alongside MEP to identify nucleophilic and electrophilic regions and to characterize the bonding environment within the molecule. nih.govresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and reactivity of molecules. By calculating various descriptors, it is possible to predict how a molecule will interact with other chemical species.

Fukui Functions for Electrophilic and Nucleophilic Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. wikipedia.org It quantifies the change in electron density at a particular point in space when the total number of electrons in the system is altered. wikipedia.org

For an electrophilic attack (a reaction with a nucleophile), the relevant Fukui function, f-(r), is calculated from the difference in electron density between the neutral molecule and its cation. A higher value of f-(r) at a particular site indicates a greater susceptibility to nucleophilic attack. Conversely, for a nucleophilic attack (a reaction with an electrophile), the f+(r) function, derived from the electron densities of the neutral molecule and its anion, is used. A larger f+(r) value signifies a more favorable site for electrophilic attack.

In the case of this compound, the pyrimidine ring, being electron-deficient, is expected to be the primary site for nucleophilic attack. The presence of the bromine atom and the carboxylate group further influences the electron distribution. DFT calculations on analogous pyrimidine derivatives have shown that the carbon atoms of the pyrimidine ring, particularly those adjacent to the nitrogen atoms, are often the most electrophilic centers. wjarr.com The bromine atom can also act as an electrophilic site for certain interactions. The oxygen atoms of the carboxylate group are anticipated to be the primary nucleophilic sites.

Table 1: Representative Condensed Fukui Function Values for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.085 | 0.055 | 0.070 |

| C2 | 0.150 | 0.020 | 0.085 |

| N3 | 0.090 | 0.060 | 0.075 |

| C4 | 0.120 | 0.030 | 0.075 |

| C5 | 0.050 | 0.100 | 0.075 |

| C6 | 0.110 | 0.040 | 0.075 |

| Br | 0.030 | 0.180 | 0.105 |

| O(ester) | 0.200 | 0.010 | 0.105 |

| O(carbonyl) | 0.165 | 0.015 | 0.090 |

Note: These values are illustrative and based on general trends observed in similar pyrimidine derivatives. Actual values would require specific DFT calculations for this compound.

Global Softness and Hardness Parameters

For this compound, the electron-withdrawing nature of the pyrimidine ring and the substituents is expected to result in a relatively low-lying LUMO. The HOMO would likely be associated with the lone pairs of the nitrogen and oxygen atoms, as well as the bromine atom. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and global reactivity. wjarr.com Studies on similar pyrimidine systems suggest that they possess moderate to high chemical hardness, indicative of good stability. ijcce.ac.ir

Table 2: Calculated Global Reactivity Descriptors for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |

| Pyrimidine | -6.89 | -0.75 | 6.14 | 3.07 | 0.326 |

| 2-Bromopyrimidine (B22483) | -7.12 | -1.23 | 5.89 | 2.95 | 0.339 |

| This compound (Estimated) | -7.35 | -1.85 | 5.50 | 2.75 | 0.364 |

Note: The values for this compound are estimated based on trends observed in related molecules. Actual values would require specific quantum chemical calculations.

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical data storage and processing. rsc.org The NLO response of a molecule is determined by its hyperpolarizability, which is a measure of how the molecule's dipole moment changes in the presence of an external electric field. rsc.org Molecules with large hyperpolarizability values are promising candidates for NLO materials. rsc.org

Pyrimidine derivatives have been investigated as potential NLO chromophores due to the electron-deficient nature of the pyrimidine ring, which can act as an excellent electron acceptor. researchgate.net By incorporating electron-donating groups into the pyrimidine scaffold, it is possible to create "push-pull" systems with significant charge transfer characteristics, a key feature for high hyperpolarizability. researchgate.net

Table 3: Calculated NLO Properties for Representative Pyrimidine Derivatives

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| Pyrimidine | 2.33 | 55.4 | 15.2 |

| 2-Amino-5-nitropyrimidine | 6.45 | 89.7 | 1250 |

| Donor-π-Acceptor Pyrimidine Analogue | 8.12 | 150.3 | 3500 |

Note: These are representative values for different classes of pyrimidine derivatives to illustrate the impact of substitution on NLO properties. Specific calculations would be needed for this compound.

Computational Simulation Methodologies (e.g., Molecular Dynamics Simulations for related systems)

While quantum chemical calculations provide valuable information about the static properties of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. nih.govresearchgate.net

For systems involving this compound and its analogues, MD simulations can be employed to investigate a variety of phenomena. For instance, in the context of drug design, MD simulations can be used to study the binding of a pyrimidine derivative to a biological target, such as a protein or a nucleic acid. eco-vector.com These simulations can provide insights into the stability of the ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds), and the conformational changes that occur upon binding. eco-vector.comnih.gov

Furthermore, MD simulations are valuable for studying the behavior of these molecules in solution. They can be used to calculate properties such as the radial distribution functions, which describe the arrangement of solvent molecules around the solute, and to understand how the solvent influences the conformational preferences of the molecule. The development of accurate force fields, which are the potential energy functions used in MD simulations, is crucial for obtaining reliable results. For halogenated compounds like this compound, the inclusion of specific parameters to accurately describe halogen bonding can be important for capturing the full range of intermolecular interactions. nih.gov

Table 4: Common Applications of Molecular Dynamics Simulations for Pyrimidine Derivatives

| Application Area | Information Gained | Key Simulation Parameters |

| Ligand-Protein Binding | Binding affinity, interaction patterns, conformational changes | Force field, water model, simulation time |

| Solvation Studies | Solvation free energy, radial distribution functions, solvent effects on conformation | Solvent model, periodic boundary conditions |

| Material Science | Crystal packing, diffusion in polymers, mechanical properties | Ensemble (NPT, NVT), temperature, pressure |

Research Applications of Ethyl 2 Bromopyrimidine 5 Carboxylate in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The bifunctional nature of ethyl 2-bromopyrimidine-5-carboxylate positions it as a key strategic building block for the construction of more elaborate molecular architectures. nbinno.comnih.gov The two functional groups—the bromo group at the 2-position and the ethyl ester at the 5-position—offer orthogonal reactivity, allowing for sequential and site-selective modifications. nbinno.com

Precursor for Advanced Heterocyclic Scaffolds

The pyrimidine (B1678525) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.govjacsdirectory.comgsconlinepress.com this compound serves as an excellent starting material for creating advanced, often fused, heterocyclic systems.

For instance, the pyrimidine core can be elaborated into more complex structures like thiazolo[3,2-a]pyrimidines, which are noted for their potential as antitumor agents. mdpi.com The synthesis of these fused systems often involves the cyclization of modified pyrimidine precursors. mdpi.com Similarly, the compound is a viable precursor for creating 2-amino-4,6-diarylpyrimidine-5-carboxylates, which have demonstrated a range of biological activities including antihypertensive and antiviral properties. researchgate.net The synthesis of such diaryl systems can be achieved through multi-step procedures that build upon the initial pyrimidine framework. researchgate.net

Introduction of Pyrimidine-5-carboxylate Moiety into Target Molecules

The distinct reactivity of the bromo and ester groups allows for the precise incorporation of the pyrimidine-5-carboxylate unit into larger molecules.

C-C and C-N Bond Formation: The bromo group at the C2 position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions. nbinno.com Palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which pairs aryl halides with organoboronic acids, are highly effective for forming new carbon-carbon bonds at this position. nih.govnih.govlibretexts.org This enables the attachment of various aryl or heteroaryl substituents. Furthermore, copper-catalyzed reactions like the Goldberg reaction can be used to form carbon-nitrogen bonds, allowing for the synthesis of N-substituted aminopyridines from 2-bromopyridine (B144113) precursors. nih.gov

Ester Group Modification: The ethyl carboxylate group at the C5 position serves as a handle for another set of transformations, most commonly amide bond formation. growingscience.comresearchgate.net By reacting the ester (or the corresponding carboxylic acid after hydrolysis) with various amines using standard coupling reagents (e.g., HATU, EDC), a diverse library of amide derivatives can be generated. growingscience.comnih.gov This dual reactivity is invaluable for creating complex molecules where different functionalities are required at specific positions on the pyrimidine ring.

Facilitation of Novel Synthetic Methodologies

The synthesis and functionalization of pyrimidine derivatives are central to the development of new synthetic strategies in heterocyclic chemistry. nih.govgrowingscience.com this compound and its isomers are key intermediates in exploring these methodologies. For example, transition metal-catalyzed reactions are increasingly being employed for the efficient and selective synthesis of pyrimidine scaffolds. nih.gov The development of such catalytic protocols is a significant area of research, aiming to create more sustainable and powerful synthetic tools. nih.gov

Potential in Materials Chemistry

Beyond pharmaceuticals, the pyrimidine core is being explored for applications in materials science, particularly in the field of optoelectronics. nih.gov Pyrimidine derivatives are used as components in organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov

Research has shown that pyrimidine-based molecules can act as electron-acceptor units in donor-acceptor (D-A) type structures, which are crucial for creating materials with specific electronic and photophysical properties. nih.gov By integrating a 2-substituted pyrimidine moiety into a larger conjugated system, it is possible to fine-tune the emissive characteristics and energy gaps of the resulting material. nih.gov For example, a series of green thermally activated delayed fluorescence (TADF) emitters based on a 2-substituted pyrimidine acceptor demonstrated high external quantum efficiencies (close to 25%) in OLEDs. nih.gov The ability to modify substituents on the pyrimidine ring allows for precise control over the optoelectronic properties, making compounds like this compound attractive building blocks for designing new functional materials. nih.gov

Table 2: Optoelectronic Properties of Related Pyrimidine-Based Compounds

| Compound Type | Application | Key Finding |

|---|---|---|

| Butterfly-shaped TADF Emitters (D-π-A-π-D) | Green OLEDs | Changing the substituent at the pyrimidine unit finely tunes emissive characteristics and energy gaps. nih.gov |

Ligand Design and Catalyst Development

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows pyrimidine derivatives to function as ligands in coordination chemistry and catalysis. scribd.com The synthesis of pyrimidine-based metal ligands has been achieved through methods like Stille coupling to create oligo-tridentate ligands capable of organizing metal ions in a rigid and predictable manner. researchgate.net

While direct applications of this compound in this area are not extensively documented, its structure is well-suited for creating novel ligands. The nitrogen atoms can bind to a transition metal center, while the bromo and carboxylate groups can be further functionalized to modulate the electronic and steric properties of the resulting metal complex. mdpi.comresearchgate.net For instance, manganese(I) complexes bearing pyridine-appended benzimidazole (B57391) ligands have proven effective in the catalytic synthesis of pyrimidines. acs.org This highlights the potential for pyrimidine-based structures to not only be the target of catalysis but also to be part of the catalyst itself. The versatility of pyrimidine scaffolds suggests a promising, albeit less explored, avenue for developing new catalysts for a range of organic transformations. nih.govmdpi.com

Q & A

Q. How can the synthesis of ethyl 2-bromopyrimidine-5-carboxylate be optimized for higher yields?

Methodological Answer: Optimization involves selecting reaction conditions such as solvent, catalyst, and temperature. For example, esterification of brominated pyrimidine carboxylic acids with ethanol under acidic conditions (e.g., thionyl chloride in ethanol) achieves near-quantitative yields . Key steps include:

- Solvent choice : Ethanol as both solvent and nucleophile.

- Catalyst : Thionyl chloride enhances reactivity by generating acyl chloride intermediates.

- Purification : Column chromatography (hexane/ethyl acetate) ensures high purity .

Compare with alternative routes (e.g., Mitsunobu reaction) to address steric hindrance or side reactions.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm structural integrity. For instance, ethyl ester protons appear as triplets (~1.44 ppm) and quartets (~4.50 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., C-Br bond length ~1.89 Å) and molecular packing .

- HPLC/MS : Validates purity (>95%) and detects trace impurities using reverse-phase columns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., thionyl chloride) .

- Waste Disposal : Halogenated waste must be segregated and treated via approved incineration methods .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or LC-MS) to identify intermediates or side products.

- Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., temperature, catalyst loading) .

- Reproducibility Checks : Validate protocols using high-purity starting materials (e.g., >98% 5-bromopyrimidine-2-carboxylic acid) .

Q. What strategies are effective for synthesizing derivatives of this compound?

Methodological Answer:

- Nucleophilic Substitution : Replace bromide with amines (e.g., benzylamine) in DMF at 80°C .

- Cross-Coupling : Use Pd catalysts for Suzuki (aryl boronic acids) or Buchwald-Hartwig (amination) reactions .

- Ester Hydrolysis : Convert ethyl ester to carboxylic acid using NaOH/EtOH, enabling further functionalization .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

Q. What comparative analyses distinguish this compound from its structural analogs?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare thermal stability with methyl or tert-butyl esters.

- Electrochemical Profiling : Cyclic voltammetry reveals differences in redox behavior due to bromine's electron-withdrawing effects.

- Bioactivity Screening : Test against pyrimidine-based inhibitors (e.g., kinase assays) to assess substituent impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.